molecular formula C12H17ClN2O2 B1358620 Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1159822-27-1

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1358620
CAS No.: 1159822-27-1
M. Wt: 256.73 g/mol
InChI Key: QNQVBYGRFHOBNO-UHFFFAOYSA-N
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Description

1H NMR Analysis

In deuterated chloroform (CDCl₃), the ¹H NMR spectrum displays the following key signals :

δ (ppm) Assignment
7.21–7.32 (m, 5H) Benzyl aromatic protons
5.14 (s, 2H) OCH₂Ph (ester methylene)
3.49–3.60 (m, 4H) Pyrrolidine N–CH₂ and C3–NH₂
2.18–2.48 (m, 3H) Pyrrolidine ring protons
1.61 (s, 2H) NH₂ (broad, exchanges with D₂O)

13C NMR Analysis

The ¹³C NMR spectrum (CDCl₃) reveals :

δ (ppm) Assignment
170.2 Ester carbonyl (C=O)
136.4–128.1 Benzyl aromatic carbons
67.8 OCH₂Ph
54.3, 46.1 Pyrrolidine N–CH₂ and C3–NH₂
32.5–28.7 Pyrrolidine ring carbons

Infrared (IR) Spectroscopy

Prominent IR absorptions include :

  • 3300–3200 cm⁻¹ : N–H stretching (NH₃⁺).
  • 1705 cm⁻¹ : C=O stretching (ester).
  • 1600–1500 cm⁻¹ : Aromatic C=C and N–H bending.

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 256.73 ([M]⁺), with fragmentation patterns dominated by loss of the benzyl group (m/z 91) and decarboxylation .

Tautomeric Behavior and Protonation State Analysis

The compound exists predominantly in its monoprotonated form (NH₃⁺Cl⁻) under standard conditions due to the hydrochloride salt formulation. Key observations include:

  • pKa analysis : The amino group has a predicted pKa of 9.74±0.20 , favoring protonation below pH 8 .
  • Tautomeric stability : The esterified carboxylate group prevents enolization, while the pyrrolidine ring’s rigidity limits tautomeric shifts.
  • Zwitterionic potential : In non-saline aqueous solutions, partial zwitterion formation may occur, but the chloride counterion stabilizes the protonated amine .

Quantum mechanical calculations (e.g., DFT) predict that the (S)-enantiomer adopts a lower-energy conformation due to reduced steric strain between the benzyl and amino groups .

Properties

IUPAC Name

benzyl 3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVBYGRFHOBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-27-1
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Transesterification of (S)-1-Aminopyrrolidine with Benzyl Chloroformate

A common and straightforward method involves the reaction of (S)-1-aminopyrrolidine with benzyl chloroformate ((Cbz)Cl) to form (S)-1-Cbz-3-aminopyrrolidine, which upon conversion to its hydrochloride salt yields the target compound. This method benefits from the availability of optically pure starting amines and mild reaction conditions.

  • Reaction Conditions : Typically performed at low temperatures (0–20°C) using dichloromethane as solvent and triethylamine as a base to neutralize HCl formed.
  • Advantages : High stereochemical retention, straightforward purification.
  • Yield & Purity : Yields around 60–70% with >97% purity reported.

(Table 1 summarizes typical conditions)

Step Reagents & Conditions Outcome
Aminopyrrolidine + CbzCl DCM, 0–20°C, triethylamine base Formation of Cbz-protected amine
Workup Aqueous extraction, drying, concentration Crude product
Purification Flash chromatography or crystallization Pure benzyl 3-aminopyrrolidine-1-carboxylate

Mesylation of Benzyl 3-Hydroxypyrrolidine-1-carboxylate Followed by Ammonolysis

An alternative approach starts from benzyl 3-hydroxypyrrolidine-1-carboxylate, which is converted to the mesylate intermediate by reaction with methanesulfonyl chloride and triethylamine in ethyl acetate at 0–5°C. The mesylate is then subjected to ammonolysis under high pressure ammonia conditions (e.g., 110°C, 8×10^6 Pa) in an autoclave to substitute the mesylate with an amino group, yielding benzyl 3-aminopyrrolidine-1-carboxylate.

  • Key Parameters :
    • Mesylation at low temperature to avoid side reactions.
    • Ammonolysis under pressurized ammonia for efficient substitution.
  • Enantiomeric Excess : Up to 96.7% ee reported.
  • Purification : Silica gel chromatography post-reaction.

(Table 2 outlines the mesylation and ammonolysis steps)

Step Reagents & Conditions Notes
Benzyl 3-hydroxy-pyrrolidine-1-carboxylate + MsCl EtOAc, 0–5°C, triethylamine Formation of mesylate intermediate
Ammonolysis NH3 gas, 110°C, autoclave, 90–150 min Substitution to amino group
Workup & Purification Extraction, filtration, chromatography Product with high ee

Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

When racemic 1-benzyl-3-aminopyrrolidine is used as starting material, resolution is achieved by forming diastereomeric salts with tartaric acid or its derivatives (e.g., D- or L-tartrate hydrates). The racemate and tartaric acid are dissolved in an organic solvent (methanol, ethanol, ethyl acetate, etc.) at elevated temperatures (50–100°C), stirred, and then gradually cooled to precipitate the desired enantiomer salt.

  • Resolution Reagents : D-tartaric acid hydrate or derivatives such as diacetyl tartaric acid.
  • Solvents : Methanol, ethanol, ethyl acetate, methyl alcohol, or mixtures.
  • Recovery : Crystalline salt filtered and washed; the filtrate neutralized to recover the other enantiomer.
  • Recycling : Resolution reagents can be recycled.
  • Reaction Parameters : Stirring speeds 350–800 rpm, reaction time 0.5–2 hours.

(Table 3 summarizes resolution conditions)

Parameter Range/Value Comments
Temperature 50–100°C Controlled heating for dissolution
Solvent Methanol, ethanol, ethyl acetate Solubility and crystallization control
Molar ratio (racemate: tartaric acid) 1:0.5–1.2 Stoichiometry for salt formation
Stirring speed 350–800 rpm Ensures homogeneity
Cooling Gradual to room temp Crystallization of salt
Neutralization Alkali treatment of filtrate Recovery of opposite enantiomer
Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Transesterification with CbzCl Simple, mild conditions, direct Requires optically pure amine 60–70% >97%
Mesylation + Ammonolysis High ee, uses hydroxy intermediate Requires pressurized ammonia, autoclave ~68% ~96.7%
Resolution of Racemate Uses readily available racemate, recyclable reagents Additional separation step, lower throughput Variable, depends on crystallization High, depends on resolution
  • Stereochemistry Control : The stereochemical integrity is critical; methods using optically pure starting materials or efficient resolution provide high enantiomeric excess (>95% ee).
  • Reaction Conditions : Low temperature during mesylation minimizes side reactions; ammonolysis under controlled pressure and temperature ensures high substitution efficiency.
  • Purification : Silica gel chromatography and crystallization are effective for isolating pure product; chiral HPLC confirms enantiomeric purity.
  • Solvent Effects : Solvent choice influences reaction kinetics and crystallization behavior, impacting yield and purity.
  • Catalysis : Use of bases like triethylamine and catalysts like DMAP enhances reaction rates and selectivity in carbamate formation.
Step Reagents Solvent Temperature Time Notes
Cbz Protection Benzyl chloroformate, triethylamine DCM 0–20°C 1–2 h Base neutralizes HCl
Mesylation Methanesulfonyl chloride, triethylamine Ethyl acetate 0–5°C 2 h + 16 h standing Low temp to avoid decomposition
Ammonolysis NH3 gas (pressurized) None (autoclave) 110°C 90–150 min High pressure for substitution
Resolution Racemic amine + tartaric acid hydrate Methanol, ethanol, etc. 50–100°C 0.5–2 h stirring + cooling Crystallization of diastereomeric salt

The preparation of benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves well-established synthetic strategies emphasizing stereochemical control and efficient functional group transformations. Transesterification of optically pure aminopyrrolidine with benzyl chloroformate offers a direct and high-purity route. Alternatively, mesylation of the hydroxy precursor followed by ammonolysis provides a robust method with high enantiomeric excess. Resolution of racemic mixtures with tartaric acid derivatives remains a practical approach when racemates are used. Each method's choice depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride serves as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
    • Case Study: Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific kinases, which are crucial in the development of cancer therapies. A study indicated that certain analogs showed promising activity against casein kinase 1, a target in cancer treatment, with nanomolar potency reported .
  • Neuroscience
    • This compound has been investigated for its role in modulating nitric oxide synthase (nNOS), an enzyme linked to neuroprotection and neurodegenerative diseases. Inhibitors derived from this compound have shown potential in preventing neuronal damage in models of cerebral ischemia .
    • Case Study: A study involving rabbit models demonstrated that certain derivatives could prevent hypoxic injury in neonatal brains, suggesting a therapeutic application for conditions such as cerebral palsy .
  • Biochemical Research
    • It is utilized in studies to explore enzyme mechanisms and protein-ligand interactions. The ability of this compound to bind selectively to enzymes makes it a valuable tool for probing biochemical pathways.
    • Findings: Research indicates that modifications to the benzyl group can significantly alter binding affinity and specificity towards various enzyme targets, highlighting its versatility in biochemical applications .

Mechanism of Action

The mechanism of action of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrrolidine and Piperidine Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
Benzyl 3-aminopyrrolidine-1-carboxylate HCl (1159822-27-1) C₁₂H₁₇ClN₂O₂ 256.73 3-amino, Cbz group H302, H315, H319, H335
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 234.30 4-amino, piperidine ring Toxicological data incomplete
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (1217619-19-6) C₁₃H₁₉ClN₂O₂ 270.76 3-aminomethyl, chiral center No explicit data; inferred risks
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl (2682097-79-4) C₁₃H₁₉ClN₂O₂ 270.76 3-amino, 4-methyl, stereochemistry Not specified
1-Benzylpyrrolidine-3-carboxylic acid HCl (608142-09-2) C₁₂H₁₆ClNO₂ 241.72 3-carboxylic acid, no Cbz group Medical intermediate; purity >95%

Key Differences and Implications

Ring Size and Flexibility :

  • The pyrrolidine core (5-membered ring) in the target compound offers rigidity compared to the piperidine (6-membered ring) derivative (CAS 120278-07-1), which may enhance conformational flexibility for binding to biological targets .

The 4-methyl substituent in (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl may enhance steric hindrance, affecting metabolic stability .

Protecting Groups :

  • The Cbz group in the target compound provides temporary amine protection during synthesis, whereas its absence in 1-Benzylpyrrolidine-3-carboxylic acid HCl (CAS 608142-09-2) simplifies deprotection steps but reduces synthetic versatility .

Biological Activity

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride (BAC) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential pharmaceutical applications. This article delves into the compound's biological properties, synthesis, and applications, supported by research findings and case studies.

  • Molecular Formula : C₁₂H₁₇ClN₂O₂
  • Molecular Weight : 256.73 g/mol
  • Solubility : Soluble in water, indicating high gastrointestinal absorption potential.

The structure of BAC features a pyrrolidine ring substituted with an amino group and a benzyl ester, which plays a crucial role in its biological activity and synthetic utility.

Biological Activity

Research indicates that BAC exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that BAC may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
  • Pharmacological Applications : BAC serves as a building block in the synthesis of more complex molecules, including potential drug candidates targeting various therapeutic areas. Its ability to function as a protecting group for amines enhances its utility in organic synthesis.
  • Interaction with Biological Targets : BAC has been shown to interact with various receptors and enzymes, modulating its biological activity. This includes potential effects on neurotransmitter systems and enzyme inhibition pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on BAC analogs to understand how structural modifications affect biological activity. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-amino-3-pyrrolidinecarboxylateSimilar pyrrolidine structureVaries significantly from BAC
Benzyl (S)-3-amino-pyrrolidine-1-carboxylateEnantiomeric formPotentially different activity profile
Benzyl 4-amino-pyrrolidine-2-carboxylateVariation in amino group positionMay exhibit distinct pharmacological properties

This table illustrates how variations in the chemical structure can lead to differences in biological activity, emphasizing the importance of specific functional groups and stereochemistry in drug design.

Case Studies

  • In Vivo Efficacy : In a study involving animal models, BAC was administered to evaluate its pharmacokinetic properties and therapeutic efficacy. The results indicated significant oral bioavailability and brain penetration, suggesting its potential for treating central nervous system disorders .
  • Synthetic Applications : BAC has been utilized as a precursor for synthesizing novel drug candidates. Its role as a protecting group allows for selective modifications at other sites of the molecule, facilitating the development of complex pharmaceuticals.

Q & A

Basic: What synthetic strategies ensure high-purity synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride?

Methodological Answer:
The compound is typically synthesized via carbamate protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl), followed by selective functionalization of the 3-amino group. Key steps include:

  • Protection : React 3-aminopyrrolidine with benzyl chloroformate under alkaline conditions (e.g., aqueous NaHCO₃) to form the Cbz-protected intermediate.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (e.g., δ 5.1 ppm for benzyl CH₂) .
  • Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt. Characterize the final product via melting point analysis and FT-IR (N-H stretch at ~3200 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or solvent-based work .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .
  • Disposal : Incinerate as hazardous waste per local regulations .

Basic: How can solubility profiles be determined for this compound in common solvents?

Methodological Answer:

  • Gravimetric Analysis : Prepare saturated solutions in solvents (e.g., water, methanol, DMSO) at 283.15–323.15 K. Filter undissolved material, evaporate solvent, and weigh residues to calculate solubility (g/100 mL) .
  • HPLC Validation : Compare peak areas of saturated solutions against calibration curves to quantify solubility. Note temperature-dependent trends (e.g., higher solubility in polar aprotic solvents like DMF) .

Advanced: How can enantiomeric impurities be resolved in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) mobile phase. Monitor elution times to separate enantiomers; validate via circular dichroism (CD) spectroscopy .
  • Derivatization : React with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher’s acid) to form diastereomers. Analyze via ¹⁹F NMR for enantiomeric excess (ee) determination .

Advanced: What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples from 25–300°C at 10°C/min. Observe decomposition onset at ~180°C, releasing CO₂ and NH₃ (confirmed via GC-MS) .
  • pH Stability : Incubate solutions at pH 2–12 (37°C, 24 hrs). Monitor degradation via HPLC:
    • Acidic Conditions (pH < 4) : Hydrolysis of the Cbz group generates benzyl alcohol and CO₂ .
    • Basic Conditions (pH > 10) : Amine deprotonation leads to racemization .

Advanced: How is this compound utilized in PROTAC design for targeted protein degradation?

Methodological Answer:

  • Conjugation Strategies : The 3-amino group serves as a linker for E3 ligase ligands (e.g., VHL or CRBN). Couple via amide bonds using EDC/HOBt chemistry .
  • Validation : Confirm PROTAC activity via Western blot (target protein degradation) and cellular viability assays (IC₅₀ determination) .

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